molecular formula C18H23N5O3 B15238317 (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide

Cat. No.: B15238317
M. Wt: 357.4 g/mol
InChI Key: MSSJRIQXZRQDLD-ZDUSSCGKSA-N
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Description

This compound (CAS: 2250242-42-1, Molecular Formula: C₁₈H₂₂N₄O₄) is a pyrimidine derivative featuring a chiral pyrrolidinyl hydroxymethyl group and a 4-methoxybenzylamino substituent. Its molecular weight is 358.39 g/mol, and it is stored under controlled conditions (2–8°C, dark, dry) due to its sensitivity .

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H23N5O3/c1-26-14-6-4-12(5-7-14)9-20-17-15(16(19)25)10-21-18(22-17)23-8-2-3-13(23)11-24/h4-7,10,13,24H,2-3,8-9,11H2,1H3,(H2,19,25)(H,20,21,22)/t13-/m0/s1

InChI Key

MSSJRIQXZRQDLD-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCC[C@H]3CO

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCCC3CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.
  • Attachment of the 4-methoxybenzyl group through reductive amination.
  • Final coupling with the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl group to a carboxylic acid.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

  • Inhibiting enzyme activity.
  • Modulating receptor function.
  • Interfering with nucleic acid synthesis or function.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
Target Compound 2250242-42-1 C₁₈H₂₂N₄O₄ 358.39 Pyrrolidinyl hydroxymethyl, 4-methoxybenzyl
(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid 330785-81-4 C₁₈H₂₁ClN₄O₄ 392.84 3-Chloro-4-methoxybenzyl, carboxylic acid 0.70
Ethyl Ester Analog 17843-97-9 C₂₀H₂₆N₄O₄ 386.44 Ethyl ester, pyrrolidinyl hydroxymethyl
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine 148990-17-4 C₁₂H₁₂N₂OS 232.30 Methylthio, 4-methoxyphenyl 0.57

Biological Activity

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes a pyrrolidine ring, a pyrimidine core, and a methoxybenzyl substituent, which are crucial for its biological interactions.

Recent studies have highlighted the role of the 2-(hydroxymethyl)pyrrolidine moiety in inhibiting sphingosine kinases (SphK1 and SphK2), which are involved in sphingosine 1-phosphate (S1P) signaling pathways. The compound demonstrated significant inhibitory activity against both kinases, with reported KiK_i values of 0.679 µM for SphK1 and 0.951 µM for SphK2 . This dual inhibition is critical as it may influence various cellular processes, including proliferation and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including HCT116 and HepG2, indicating potential as a dual-function inhibitor targeting multiple pathways involved in cancer progression .

Antimicrobial Activity

The compound's derivatives have been assessed for antimicrobial properties. A related study found that pyrrolidine derivatives exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains . This suggests that modifications to the hydroxymethyl group can enhance antimicrobial efficacy.

Study 1: Inhibition of SphK1 and SphK2

A detailed study investigated the binding interactions of the compound within the active sites of SphK1 and SphK2. Molecular docking simulations revealed that the hydroxymethyl group forms essential hydrogen bonds with key residues in the ATP binding pocket, contributing to its inhibitory potency .

Compound SphK1 KiK_i (µM) SphK2 KiK_i (µM)
(S)-Compound0.6790.951

Study 2: Anticancer Efficacy

In vitro assays demonstrated that this compound significantly inhibited cell growth in various cancer cell lines. The IC50 values ranged from 5 to 15 µM across different models, indicating its potential as an anticancer agent .

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